molecular formula C23H27NO3S B10937677 N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide

N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide

Cat. No.: B10937677
M. Wt: 397.5 g/mol
InChI Key: DWQLLPQKBRNHJV-UHFFFAOYSA-N
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Description

N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide is a synthetic organic compound that features a unique combination of adamantyl and naphthylsulfonyl groups. The adamantyl group is known for its rigidity and bulkiness, while the naphthylsulfonyl group adds aromaticity and potential for various chemical interactions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinctive structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Sulfonylation of Naphthalene: The naphthalene ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the naphthylsulfonyl intermediate.

    Amide Bond Formation: The final step involves coupling the adamantyl intermediate with the naphthylsulfonyl intermediate through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of N1-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various electrophilic groups attached to the naphthyl ring.

Scientific Research Applications

N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.

    Materials Science: Its rigid and bulky structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The naphthylsulfonyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-2-amino-6-(1-naphthyl)-4-pyrimidinecarboxamide
  • N-(2-Adamantyl)-1-adamantanecarboxamide
  • 1-Adamantyl-N,N-diphenylphosphinedicarboxamide
  • N-(1-Adamantyl)-2-methylbenzamide
  • N-(1-Adamantyl)-4-methylbenzenesulfonamide

Uniqueness

N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide stands out due to its combination of the adamantyl and naphthylsulfonyl groups, which confer unique steric and electronic properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds. Additionally, its synthetic versatility and potential for various chemical modifications make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27NO3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-adamantyl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C23H27NO3S/c25-22(24-23-19-10-15-9-16(12-19)13-20(23)11-15)7-8-28(26,27)21-6-5-17-3-1-2-4-18(17)14-21/h1-6,14-16,19-20,23H,7-13H2,(H,24,25)

InChI Key

DWQLLPQKBRNHJV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CCS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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